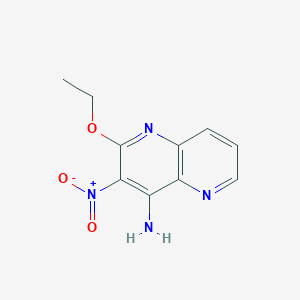

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 5. The presence of an ethoxy group at position 2, a nitro group at position 3, and an amino group at position 4 makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Die industrielle Produktion von 2-Ethoxy-3-nitro-1,5-Naphthyridin-4-amin kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde eine Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reagenzienkonzentrationen, erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchlaufreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Ethoxy-3-nitro-1,5-Naphthyridin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Substitution: Die Ethoxygruppe kann durch geeignete Reagenzien mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas mit einem Palladium- oder Platinkatalysator.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Reduktion: 2-Ethoxy-3-amino-1,5-Naphthyridin-4-amin.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-nitro-1,5-Naphthyridin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Potenzielle Verwendung bei der Entwicklung biologisch aktiver Moleküle, wie z. B. Enzyminhibitoren oder Rezeptorantagonisten.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und Antikrebsaktivitäten.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Ethoxy-3-nitro-1,5-Naphthyridin-4-amin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zu einer Inhibition oder Aktivierung bestimmter Signalwege führen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Ethoxy-1,5-Naphthyridin: Fehlt die Nitro- und die Aminogruppe, wodurch es weniger reaktiv ist.

3-Nitro-1,5-Naphthyridin-4-amin: Fehlt die Ethoxygruppe, was sich auf seine Löslichkeit und Reaktivität auswirkt.

2-Ethoxy-3-amino-1,5-Naphthyridin: Fehlt die Nitrogruppe, wodurch sich seine chemischen Eigenschaften ändern.

Einzigartigkeit

2-Ethoxy-3-nitro-1,5-Naphthyridin-4-amin ist aufgrund des Vorhandenseins sowohl der Nitro- als auch der Aminogruppe einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Ethoxygruppe erhöht auch seine Löslichkeit und erleichtert verschiedene Substitutionsreaktionen .

Eigenschaften

CAS-Nummer |

89276-21-1 |

|---|---|

Molekularformel |

C10H10N4O3 |

Molekulargewicht |

234.21 g/mol |

IUPAC-Name |

2-ethoxy-3-nitro-1,5-naphthyridin-4-amine |

InChI |

InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13) |

InChI-Schlüssel |

GWWVFFTUAWRUNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC2=C(C(=C1[N+](=O)[O-])N)N=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)

![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)

![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)

![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)